Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969393
InChI: InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC15969393

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1
Standard InChI Key PBMWFDPFLABNFP-NSHDSACASA-N
Isomeric SMILES COC(=O)C1=CC2=C(C=C1)[C@H](CCC2)N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(CCC2)N

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a 5,6,7,8-tetrahydronaphthalene system, which reduces aromaticity compared to naphthalene while retaining planar rigidity. The 2-carboxylate methyl ester and 5S-amino groups introduce polarity and hydrogen-bonding capability, influencing both solubility and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
CAS Number1213699-55-8
Chiral CenterC5 (S-configuration)

The S-configuration at C5 is critical for enantioselective interactions in biological systems, as seen in analogous compounds. X-ray crystallography data for this specific molecule remain unpublished, but comparable tetrahydronaphthalene derivatives exhibit chair-like conformations in the saturated ring, stabilized by intramolecular hydrogen bonding between the amino and ester groups .

Synthesis and Purification Strategies

Synthesis typically involves multi-step organic reactions, commencing with the construction of the tetrahydronaphthalene scaffold. A common approach includes:

  • Partial Hydrogenation: Naphthalene or substituted naphthalenes undergo catalytic hydrogenation to yield the tetrahydronaphthalene core.

  • Functionalization: Introduction of the amino group at C5 via nitration followed by reduction, ensuring stereochemical control to achieve the 5S configuration.

  • Esterification: Carboxylic acid intermediates at C2 are methylated using methanol under acidic or dehydrating conditions .

Example Protocol (adapted from industrial methods):

  • Step 1: Hydrogenation of 2-nitro-naphthalene over Pd/C at 50°C yields 5-nitro-5,6,7,8-tetrahydronaphthalene.

  • Step 2: Stereoselective reduction of the nitro group using LiAlH₄ in THF produces the (S)-amine with >90% enantiomeric excess.

  • Step 3: Esterification with methyl chloroformate in dichloromethane completes the synthesis.

Purification relies on column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures . Reported yields range from 40–60%, with purity >95% confirmed via HPLC .

Chemical Reactivity and Functional Group Transformations

The molecule’s reactivity is dominated by three key sites:

  • Amino Group: Participates in nucleophilic substitutions, Schiff base formations, and acylations.

  • Ester Group: Susceptible to hydrolysis (acidic/basic conditions) and transesterification.

  • Aromatic Ring: Supports electrophilic substitution at residual unsaturated positions (e.g., C3, C4).

Notable Reactions:

  • Ester Hydrolysis: Treatment with NaOH in aqueous THF generates the carboxylic acid, a precursor for amide couplings.

  • Amino Acylation: Reacts with acetyl chloride to form N-acetyl derivatives, enhancing lipophilicity for pharmacokinetic studies.

  • Catalytic Hydrogenation: Full saturation of the tetrahydronaphthalene ring is achievable under high-pressure H₂, though this eliminates the compound’s conformational rigidity .

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in synthesizing:

  • Heterocyclic Analogues: Cyclization reactions yield pyrrolidine- or piperazine-fused derivatives with enhanced bioactivity.

  • Peptidomimetics: The amino ester structure mimics natural peptide backbones, enabling protease resistance in drug candidates .

Case Study: A 2024 patent (WO2024176273A1) describes its use in preparing JAK2 kinase inhibitors, where the tetrahydronaphthalene core contributes to hydrophobic interactions with the kinase’s ATP-binding pocket.

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity
2-Chloro DerivativeCl substituent at C2Enhanced COX-2 inhibition
1-Carboxylate Isomer Ester position shiftReduced receptor affinity
Hydrochloride Salt Improved aqueous solubilityPreferred for formulation

The 5S configuration confers superior target selectivity compared to racemic mixtures, as demonstrated in receptor-binding assays using [³H]ketanserin.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are absent but critical for drug development.

  • Toxicity Screening: Acute and chronic toxicity data in model organisms are needed to assess safety.

  • Synthetic Methodology: Developing asymmetric catalytic routes could improve enantioselectivity and reduce reliance on chiral resolution.

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